N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide is a sulfonamide-containing acetamide derivative featuring a naphthalen-1-yl group linked to the acetamide core and a 4-methylpyrimidin-2-yl sulfamoyl moiety on the phenyl ring. Its structural uniqueness lies in the naphthalene substituent, which distinguishes it from benzamide or smaller aromatic analogs.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-16-13-14-24-23(25-16)27-31(29,30)20-11-9-19(10-12-20)26-22(28)15-18-7-4-6-17-5-2-3-8-21(17)18/h2-14H,15H2,1H3,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUABIJMZRZHFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide typically involves the reaction of 4-amino-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide with sulfonyl chlorides in dry pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of dihydrofolic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, the compound effectively disrupts bacterial folate synthesis, leading to cell death . Additionally, its anticancer activity is attributed to its ability to inhibit enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Core Acetamide vs. Benzamide Derivatives
- Compound 16 (): 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide replaces the acetamide-naphthalene group with a benzamide linked to a 2,3-dimethylphenylamino moiety. The absence of naphthalene diminishes hydrophobic interactions, as evidenced by its lower molecular weight (487.58 g/mol vs. ~452–462 g/mol for acetamide derivatives) .
- Compound 8 (): Features a dichlorophenylamino-acetamide structure. Impact: The electron-withdrawing chlorine atoms enhance polarity, contrasting with the naphthalene’s hydrophobicity. This may influence solubility and membrane permeability .
Sulfamoyl Group Variations
- Compound BH52234 (): 2-(5-methoxy-1-benzofuran-3-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide substitutes naphthalene with a methoxybenzofuran group.
- N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (): Replaces 4-methylpyrimidin-2-yl with 2,6-dimethylpyrimidin-4-yl. Impact: Altered pyrimidine substitution patterns modify steric and electronic interactions with enzymes, as seen in carbonic anhydrase inhibitors .
Physicochemical Properties
- Key Observations :
- The naphthalene group increases molecular hydrophobicity, likely elevating logP compared to benzamide or benzofuran analogs.
- Melting points for acetamide derivatives (e.g., 165–173°C in ) suggest moderate crystallinity, influenced by aromatic stacking .
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical reaction conditions influence yield and purity?
The synthesis involves multi-step reactions:
- Sulfamoylation : Coupling 4-methylpyrimidin-2-amine with 4-aminophenylsulfonyl chloride under basic conditions (pyridine/DCM, 0–5°C).
- Acetamide formation : Nucleophilic acyl substitution using naphthalen-1-ylacetyl chloride. Critical conditions include temperature control (<5°C) during sulfonylation to prevent decomposition and anhydrous environments for acylation. Purification via silica gel column chromatography (ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic methods confirm structural integrity, and how are discrepancies resolved?
Q. What are the primary research applications in medicinal chemistry?
The sulfamoyl-phenylacetamide scaffold enables enzyme inhibition (e.g., carbonic anhydrase) via hydrogen bonding, while the naphthyl group enhances lipophilicity. Applications include anticancer (topoisomerase II inhibition) and anti-inflammatory (RORγt antagonism) research. The 4-methylpyrimidine improves metabolic stability .
Advanced Questions
Q. How can computational modeling guide bioactivity optimization?
- Molecular docking : Predicts binding interactions (e.g., π-π stacking between naphthyl and hydrophobic pockets in RORγt).
- Molecular dynamics (MD) : Assesses complex stability (100 ns simulations) with binding free energies calculated via MM-PBSA. Experimental validation includes SPR for affinity measurements and IL-17 suppression assays in TH17 cells .
Q. What strategies address poor aqueous solubility in pharmacological testing?
- Co-solvents : 10% DMSO/PBS for initial assays.
- Structural modifications : Introducing polar groups (e.g., hydroxyl at pyrimidine 4-position) or replacing naphthyl with indole.
- QSPR models : Predict logP/solubility to guide synthesis. Bioisosteric replacement of sulfamoyl with carbamates retains activity .
Q. How do crystallization conditions affect polymorph identification?
- Polymorph screening : Solvent evaporation (ethanol, acetonitrile) and cooling crystallization.
- Analytical workflow : DSC detects thermal transitions; PXRD distinguishes lattice arrangements. Synchrotron X-ray resolves subtle differences. Stability studies (40°C/75% RH) guide pharmaceutical form selection .
Q. What mechanistic insights explain regioisomeric by-products during sulfamoylation?
Competing N- vs. O-sulfamoylation arises from pyrimidine amine ambident nucleophilicity. DFT calculations show N-path is kinetically favored (ΔG‡ = 18.3 kcal/mol). Catalytic DMAP (2 mol%) increases N-selectivity to 95:5. Inline FTIR monitors reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
